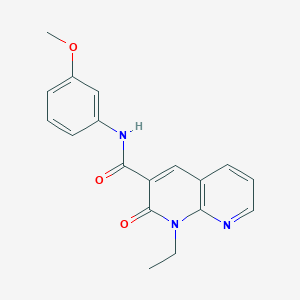
1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, a derivative of naphthyridine, has garnered attention for its potential biological activities. This compound is part of a larger class of naphthyridine derivatives that have been studied for various pharmacological effects including anti-inflammatory, analgesic, and antimicrobial properties.
The molecular formula of the compound is C20H21N3O3 with a molecular weight of 351.4 g/mol. Its structure includes a naphthyridine core substituted with an ethyl group and a methoxyphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.4 g/mol |
| Density | 1.3 g/cm³ |
| LogP | 4.28 |
| Boiling Point | 606 °C |
Anti-inflammatory and Analgesic Effects
Research indicates that naphthyridine derivatives exhibit significant anti-inflammatory and analgesic activities. A study demonstrated that compounds similar to the target compound showed potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a mechanism through which these compounds could alleviate inflammation and pain .
Antimicrobial Activity
The antimicrobial potential of naphthyridine derivatives has been explored extensively. For instance, studies have shown that certain derivatives enhance the activity of existing antibiotics against resistant strains of bacteria such as E. coli and Staphylococcus aureus. The compound's ability to modulate antibiotic effectiveness indicates its potential as an adjunct therapy in treating bacterial infections .
Study 1: Anti-inflammatory Activity
In a controlled experiment, a series of naphthyridine derivatives were tested for their anti-inflammatory properties using murine models. The results showed that compounds with similar structures to the target compound significantly reduced paw edema in rats, demonstrating their effectiveness in reducing inflammation .
Study 2: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of various naphthyridine derivatives against clinical isolates. The results indicated that the tested compounds, including those structurally related to the target compound, exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Cytokine Inhibition : The compound likely inhibits the production of pro-inflammatory cytokines through modulation of signaling pathways such as NF-kB.
- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
属性
IUPAC Name |
1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-21-16-12(6-5-9-19-16)10-15(18(21)23)17(22)20-13-7-4-8-14(11-13)24-2/h4-11H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMMGJWJQSGHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














